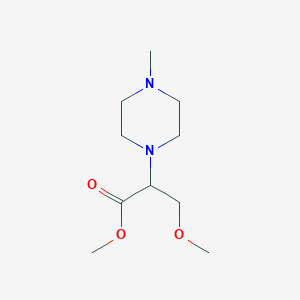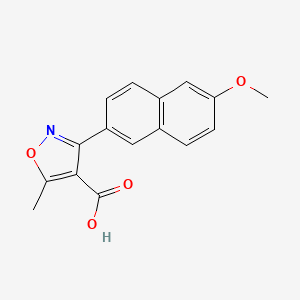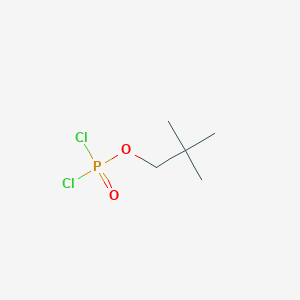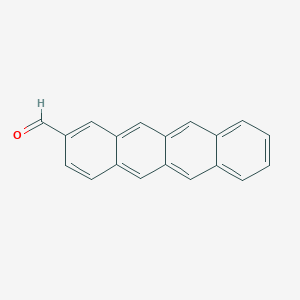
3-Amino-5-(3-methyl-2-nitrophenyl)pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876608 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes specific functional groups that contribute to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876608 involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the reaction of a triazolo ring compound with methanesulfonate under controlled conditions to form the desired product . The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of MFCD32876608 follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified using techniques such as crystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
MFCD32876608 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, resulting in the formation of specific oxidized products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, leading to reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Scientific Research Applications
MFCD32876608 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD32876608 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
MFCD32876608 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or methanesulfonate groups. MFCD32876608’s specific combination of functional groups and reactivity sets it apart, making it particularly valuable for certain applications.
List of Similar Compounds
- Triazolo ring compounds
- Methanesulfonate derivatives
- Other compounds with similar functional groups
Properties
Molecular Formula |
C10H11ClN4O2 |
|---|---|
Molecular Weight |
254.67 g/mol |
IUPAC Name |
5-(3-methyl-2-nitrophenyl)-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H10N4O2.ClH/c1-6-3-2-4-7(10(6)14(15)16)8-5-9(11)13-12-8;/h2-5H,1H3,(H3,11,12,13);1H |
InChI Key |
AVWYJINNUPVPBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=NN2)N)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)
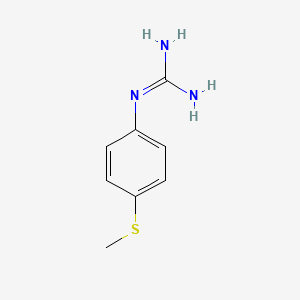
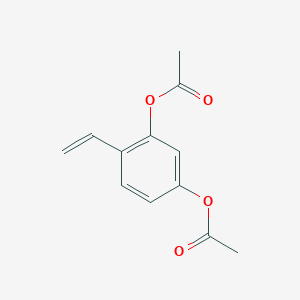
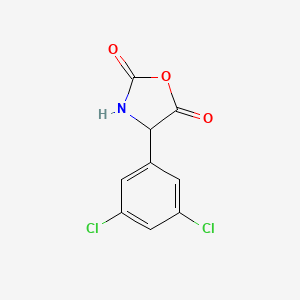
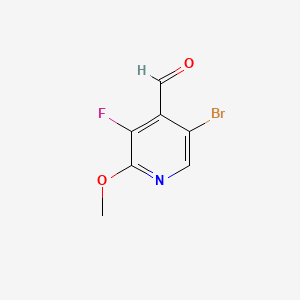
![1-Chloro-4-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13704421.png)
![N-[3-(Benzylamino)-1-(4-methoxyphenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13704427.png)
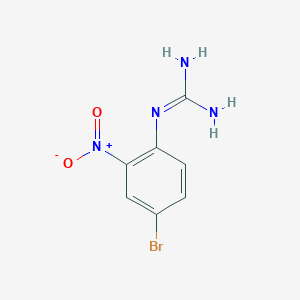
![5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13704432.png)
![3-Oxobenzo[d]isothiazole-2(3H)-carboxamide](/img/structure/B13704448.png)
